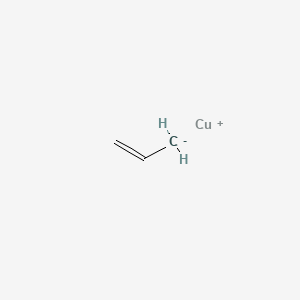
copper(1+);prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Copper(II) complexes and copper oxides.
Reduction: Metallic copper and copper hydrides.
Substitution: New copper(I) complexes with different ligands.
科学研究应用
Copper(1+);prop-1-ene has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.
作用机制
The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.
相似化合物的比较
Similar Compounds
Copper(1+);ethene: Similar coordination compound with ethene as the ligand.
Copper(1+);but-1-ene: Coordination compound with but-1-ene as the ligand.
Copper(1+);prop-2-ene: Coordination compound with prop-2-ene as the ligand.
Uniqueness
Copper(1+);prop-1-ene is unique due to its specific ligand (prop-1-ene), which imparts distinct reactivity and stability compared to other copper(I) complexes. The presence of the prop-1-ene ligand allows for unique interactions and transformations that are not observed with other ligands.
属性
CAS 编号 |
37974-18-8 |
|---|---|
分子式 |
C3H5Cu |
分子量 |
104.62 g/mol |
IUPAC 名称 |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI 键 |
CSHQDFGRFMLWRA-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C=C.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
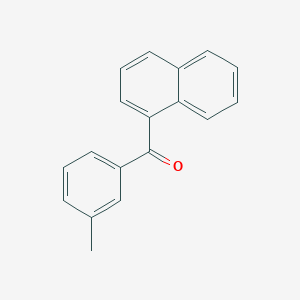
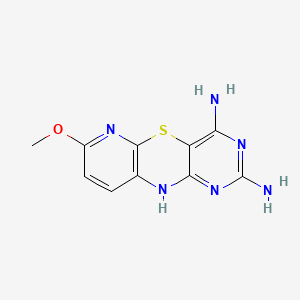
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
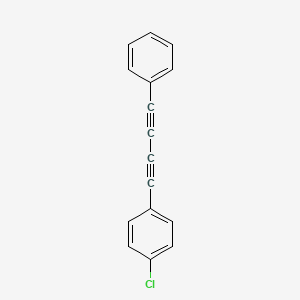
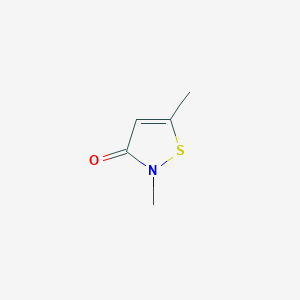
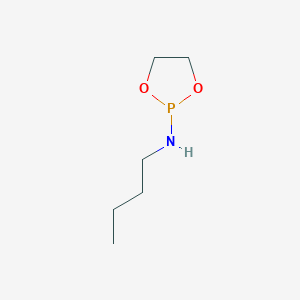
![2,2-Dimethyl-3-{3-methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-en-1-yl}oxirane](/img/structure/B14662345.png)

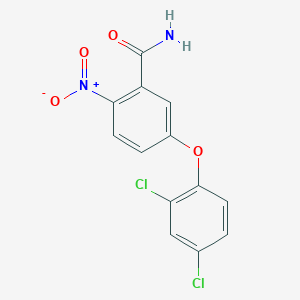
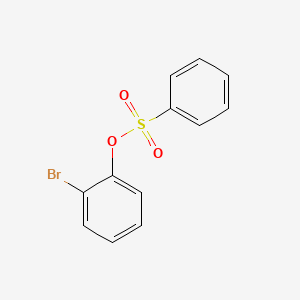
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)

